molecular formula C8H13NNa2O12S2 B12844287 N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt

Cat. No.: B12844287
M. Wt: 425.3 g/mol
InChI Key: JZOIDJMSLWXJCC-XKXNFJICSA-L
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Description

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is a carbohydrate derivative that plays a significant role in various biological processes. It is a modified monosaccharide, specifically a sulphated derivative of N-acetyl-D-galactosamine. This compound is often used in biochemical and proteomics research due to its unique structural properties and biological significance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt typically involves the selective sulphation of N-acetyl-D-galactosamine. The process includes the use of sulphating agents such as sulphur trioxide-pyridine complex or chlorosulphonic acid under controlled conditions to achieve the desired sulphation at the 4 and 6 positions of the galactosamine molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulphated and non-sulphated derivatives of N-acetyl-D-galactosamine, which have different biological and chemical properties .

Scientific Research Applications

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt involves its interaction with specific molecular targets such as enzymes and receptors. The sulphate groups enhance its binding affinity to these targets, modulating various biological pathways. For example, it can inhibit or activate certain enzymes involved in glycosaminoglycan metabolism .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-D-galactosamine-4-O-sulphate sodium salt
  • N-Acetyl-D-galactosamine-6-sulphate sodium salt
  • N-Acetyl-D-glucosamine-6-sulphate sodium salt

Uniqueness

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is unique due to its dual sulphation at both the 4 and 6 positions, which imparts distinct chemical and biological properties compared to its mono-sulphated counterparts. This dual sulphation enhances its interaction with a broader range of molecular targets, making it more versatile in various applications .

Properties

Molecular Formula

C8H13NNa2O12S2

Molecular Weight

425.3 g/mol

IUPAC Name

disodium;[(2R,3R,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfonatooxyhexan-3-yl] sulfate

InChI

InChI=1S/C8H15NO12S2.2Na/c1-4(11)9-5(2-10)7(13)8(21-23(17,18)19)6(12)3-20-22(14,15)16;;/h2,5-8,12-13H,3H2,1H3,(H,9,11)(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2/t5-,6+,7+,8-;;/m0../s1

InChI Key

JZOIDJMSLWXJCC-XKXNFJICSA-L

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](COS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

CC(=O)NC(C=O)C(C(C(COS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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